1-(4-Amino-phenyl)-2-chloro-ethanone hydrochloride
Description
1-(4-Amino-phenyl)-2-chloro-ethanone hydrochloride (CAS 41784-08-1) is a chloro-substituted acetophenone derivative with a para-aminophenyl group and a 2-chloroethanone moiety, forming a hydrochloride salt. Its molecular formula is C₈H₈Cl₂N₂O, and its molecular weight is 219.07 g/mol . Structurally, the compound features a chlorine atom on the ethanone chain and an amino group (-NH₂) at the para position of the phenyl ring, enhancing its polarity and water solubility due to the hydrochloride salt form.
Properties
IUPAC Name |
1-(4-aminophenyl)-2-chloroethanone;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClNO.ClH/c9-5-8(11)6-1-3-7(10)4-2-6;/h1-4H,5,10H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZLBVVSIRGAVIT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)CCl)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9Cl2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1965309-87-8 | |
| Record name | Ethanone, 1-(4-aminophenyl)-2-chloro-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1965309-87-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Preparation Methods
Acylation of 4-Aminoacetophenone with Chloroacetyl Chloride
This method involves direct acylation of the amino group of 4-aminoacetophenone using chloroacetyl chloride in the presence of a base, typically sodium acetate or potassium carbonate, in a mixed solvent system.
- 4-Aminoacetophenone hydrochloride is suspended in an acetone-water mixture.
- Sodium acetate is added to maintain a mildly acidic pH (~5).
- Chloroacetyl chloride is added dropwise at 0 °C.
- The reaction mixture is stirred for 30 minutes to 1 hour.
- The organic phase is separated, concentrated, and the product is crystallized from methanol.
Key data from a patent process (US7094928B2):
| Step | Reagents & Conditions | Yield (%) | Purity (%) | Physical Data |
|---|---|---|---|---|
| Acylation | 4-Aminoacetophenone hydrochloride, chloroacetyl chloride, sodium acetate, acetone-water, 0 °C, 30 min | ~85 | ~99 | Melting point: 140–142 °C; 1H-NMR confirms structure |
This method provides a high yield and purity product with a straightforward workup and crystallization step.
Halogenation via N-Bromosuccinimide (NBS) Followed by Amination
An alternative approach involves halogenation of the acetophenone derivative at the alpha position using N-bromosuccinimide (NBS) in acetonitrile at low temperature, followed by amination steps to introduce the amino group.
- 1-(2-Aminophenyl)ethanone is treated with NBS in MeCN at 0 °C.
- The reaction mixture is stirred as it warms to room temperature.
- Subsequent purification by silica gel chromatography yields the halogenated intermediate.
- Further functional group transformations lead to the desired chloro-ethanone derivative.
This method is more complex and typically used for substituted biphenyl derivatives but illustrates the utility of NBS for alpha-halogenation.
Reaction of 4-Aminoaryl Compounds with Chloroacetyl Chloride in the Presence of Base
A general procedure reported in organic synthesis literature involves:
- Refluxing a solution of 4-aminoaryl compounds with chloroacetyl chloride in chloroform or other inert solvents.
- Using potassium carbonate or sodium carbonate as a base to neutralize HCl formed.
- The reaction time is about 10 hours under reflux.
- The product is isolated by filtration after solvent removal and washing with water.
This method is effective for preparing 2-chloro-N-(4-aminophenyl)acetamides, which are closely related to 1-(4-Amino-phenyl)-2-chloro-ethanone hydrochloride.
Comparative Data Table of Preparation Methods
| Method | Starting Material | Reagents & Solvents | Conditions | Yield (%) | Notes |
|---|---|---|---|---|---|
| Acylation with chloroacetyl chloride | 4-Aminoacetophenone hydrochloride | Chloroacetyl chloride, sodium acetate, acetone-water | 0 °C, 30 min stirring | ~85 | High purity, straightforward workup |
| Alpha-halogenation with NBS | 1-(2-Aminophenyl)ethanone | NBS, MeCN | 0 °C to RT, 3 h | ~60-76 | Requires chromatography purification |
| Reflux with chloroacetyl chloride and base | 4-Aminoaryl compounds | Chloroacetyl chloride, K2CO3, chloroform | Reflux, 10 h | Moderate | Longer reaction time, robust |
Research Findings and Notes
- The use of acetone-water solvent mixtures enhances reaction rates and yields in acylation steps, as well as facilitates easier workup and crystallization.
- Maintaining low temperatures during chloroacetyl chloride addition minimizes side reactions and polymeric byproducts.
- The hydrochloride salt form of 1-(4-Amino-phenyl)-2-chloro-ethanone improves compound stability and purity, which is crucial for subsequent synthetic applications.
- NMR and melting point data confirm the structural integrity of the prepared compounds.
- Alternative halogenation methods (e.g., NBS) provide routes to related intermediates but may require more extensive purification.
- The reaction conditions and solvents are chosen to optimize yield, purity, and reproducibility.
Chemical Reactions Analysis
1-(4-Amino-phenyl)-2-chloro-ethanone hydrochloride undergoes various types of chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines, thiols, or alcohols under appropriate conditions. For example, reacting with an amine in the presence of a base can yield the corresponding amide.
Reduction Reactions: The carbonyl group in the ethanone moiety can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Oxidation Reactions: The amino group can be oxidized to a nitro group using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Common reagents and conditions used in these reactions include bases like sodium hydroxide, acids like hydrochloric acid, and catalysts such as palladium on carbon. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(4-Amino-phenyl)-2-chloro-ethanone hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in biochemical assays to study enzyme activity and protein interactions.
Industry: The compound is used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 1-(4-Amino-phenyl)-2-chloro-ethanone hydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the chloro group can participate in electrophilic substitution reactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects. The exact pathways involved depend on the specific application and target molecule.
Comparison with Similar Compounds
Key Observations:
Hydroxyl and methoxy groups in analogs (e.g., 1-(2-chloro-4-hydroxy-3-methoxyphenyl)ethanone) improve solubility in polar solvents but reduce stability under acidic conditions .
Biological Activity: Amino-phenyl derivatives, such as the target compound, are linked to MCH receptor antagonism, which is critical in regulating skin pigmentation and energy homeostasis . The tert-butylamino group in 1-(4-amino-3,5-dichlorophenyl)-2-(tert-butylamino)ethanone HCl introduces steric hindrance, likely affecting receptor binding kinetics .
Physical Properties: Melting points for hydrochloride salts (e.g., 239–241°C for 2-amino-1-(4-hydroxyphenyl)ethanone HCl) suggest high thermal stability, though data for the target compound remains unreported .
Research Implications and Limitations
- Synthetic Challenges: The target compound’s discontinuation in commercial catalogs highlights difficulties in sourcing, necessitating in-house synthesis via routes such as chlorination of 1-(4-aminophenyl)ethanone.
- Therapeutic Potential: Structural similarities to MCH receptor antagonists justify exploratory studies into the target compound’s bioactivity, though its exact pharmacological profile remains unverified.
Biological Activity
1-(4-Amino-phenyl)-2-chloro-ethanone hydrochloride, also known by its chemical formula C₈H₉ClNO, is a compound characterized by an amino group and a chloro substituent on an aromatic ring. This compound features a ketone functional group, which is significant for its reactivity and potential interactions in organic synthesis. The hydrochloride form enhances its stability and solubility in water. Despite its structural significance, specific research detailing its biological activity remains limited.
The biological activity of 1-(4-Amino-phenyl)-2-chloro-ethanone hydrochloride is likely influenced by its functional groups, particularly the amino and chloro substituents. These groups may interact with various molecular targets, including enzymes and receptors, potentially modulating their activity. The presence of the ketone group can facilitate nucleophilic attack and hydrogen bonding, which are critical in biological interactions .
Anticancer Properties
Recent studies have explored the anticancer potential of related compounds within the same chemical class. For example, compounds with similar structures have demonstrated significant tumor size reduction in xenograft models, indicating that 1-(4-Amino-phenyl)-2-chloro-ethanone hydrochloride may exhibit similar properties. A study reported that treatment with such compounds resulted in decreased levels of vascular endothelial growth factor A (VEGFA), crucial for tumor angiogenesis .
Antimicrobial Activity
Preliminary investigations suggest that this compound may possess antimicrobial properties against certain bacterial strains. However, detailed studies are required to elucidate the specific mechanisms behind these effects.
Structure-Activity Relationship (SAR)
The structure-activity relationship analysis indicates that modifications in the chloro and amino substituents significantly affect biological activity. Compounds with optimized substituents have shown enhanced binding affinity to target proteins involved in cancer progression and other biological pathways .
| Compound | Structure Features | Biological Activity |
|---|---|---|
| 1-(4-Amino-phenyl)-2-chloro-ethanone hydrochloride | Amino and chloro groups on aromatic ring | Potential anticancer and antimicrobial activities |
| 4-Aminoacetophenone | Amino group on an aromatic ring | Limited biological activity reported |
| 2-Chloroacetophenone | Chloro substituent but lacks amino group | More reactive due to absence of amino group |
| N-(4-Aminophenyl)acetamide | Contains both amine and acetamide groups | Different functional group leading to distinct reactivity |
Case Studies
- Antitumor Efficacy in Xenograft Models : In a study involving xenograft-bearing mice, treatment with related compounds led to a significant reduction in tumor sizes, supporting the potential of 1-(4-Amino-phenyl)-2-chloro-ethanone hydrochloride as an antitumor agent.
- Enzyme Inhibition : The compound's structural features suggest it may inhibit specific enzymes involved in metabolic pathways; however, comprehensive studies are necessary to confirm these effects .
Future Research Directions
Given the promising preliminary findings regarding the biological activity of 1-(4-Amino-phenyl)-2-chloro-ethanone hydrochloride, future research should focus on:
- Detailed pharmacological studies to evaluate its efficacy against various cancer cell lines.
- Exploration of its antimicrobial properties through systematic screening against a broader range of pathogens.
- Investigation into the SAR to optimize its structure for enhanced biological activity and reduced toxicity.
Q & A
Q. What are the key physicochemical properties of 1-(4-Amino-phenyl)-2-chloro-ethanone hydrochloride critical for experimental design?
Methodological Answer: Researchers should prioritize the following properties:
- Molecular Formula : C₈H₉Cl₂NO (confirmed via mass spectrometry and elemental analysis) .
- Melting Point : 262°C (measured by differential scanning calorimetry) .
- Stability : Hygroscopic; requires storage at 2–8°C under inert gas to prevent decomposition .
- Solubility : Typically soluble in polar aprotic solvents (e.g., DMF, DMSO) but insoluble in water.
Q. What synthetic routes are commonly employed to prepare this compound?
Methodological Answer: Two primary methods are used:
Friedel-Crafts Acylation : React 4-aminoacetophenone with chlorine gas in acetic acid under controlled pH (4–6) to introduce the chloro group .
Stepwise Functionalization :
- Protect the amino group (e.g., with Boc anhydride).
- Perform chlorination using SOCl₂ or PCl₅.
- Deprotect under acidic conditions (HCl/dioxane) .
Key Considerations : Monitor reaction progress via TLC (Rf ~0.5 in ethyl acetate/hexane 3:7) and purify via recrystallization (ethanol/water) .
Q. What analytical techniques validate the structural integrity of this compound?
Methodological Answer:
- NMR Spectroscopy : Confirm substitution patterns (e.g., ¹H NMR: δ 7.8 ppm for aromatic protons, δ 4.2 ppm for CH₂Cl) .
- IR Spectroscopy : Identify carbonyl (C=O stretch at ~1680 cm⁻¹) and NH₂ groups (~3350 cm⁻¹) .
- Mass Spectrometry : Molecular ion peak at m/z 206.07 .
- X-ray Crystallography : Resolve crystal packing and hydrogen-bonding networks (see Advanced Q4 ) .
Q. What safety protocols are essential for handling this compound?
Methodological Answer:
- Personal Protective Equipment (PPE) : Gloves (nitrile), lab coat, and goggles .
- Ventilation : Use fume hoods to avoid inhalation of HCl vapors released during decomposition .
- Emergency Measures : Immediate access to eye wash stations and neutralizers (e.g., sodium bicarbonate) .
Advanced Questions
Q. How can researchers resolve discrepancies in reported melting points or spectral data?
Methodological Answer: Discrepancies often arise from:
- Polymorphism : Use DSC to detect multiple melting endotherms .
- Impurity Profiles : Employ HPLC (C18 column, 0.1% TFA in acetonitrile/water) to quantify byproducts (e.g., unreacted 4-aminoacetophenone) .
- Solvent Traces : Analyze via GC-MS to identify residual solvents (e.g., DMF) affecting thermal properties .
Q. Example Workflow :
Recrystallize from ethanol/water.
Compare DSC thermograms with literature.
Q. What challenges arise in crystallographic characterization, and how can SHELX mitigate them?
Methodological Answer: Challenges :
Q. Solutions with SHELX :
Q. How do electronic effects of substituents influence reactivity in nucleophilic substitutions?
Methodological Answer: The 4-amino group acts as an electron donor (+M effect), activating the phenyl ring toward electrophilic attack. Conversely, the 2-chloro group exerts an electron-withdrawing (-I effect), stabilizing the carbonyl and directing nucleophiles (e.g., amines) to the β-position of the ketone .
Q. Experimental Design :
- Use DFT calculations (B3LYP/6-31G*) to map electrostatic potentials.
- Compare reaction rates with analogs (e.g., 4-chloro vs. 4-nitro derivatives) .
Q. What strategies optimize purity during synthesis to minimize chloro-byproducts?
Methodological Answer:
- Temperature Control : Maintain <40°C during chlorination to prevent overhalogenation .
- Catalyst Screening : Test Lewis acids (e.g., FeCl₃ vs. AlCl₃) for regioselectivity .
- Workup :
- Extract with saturated NaHCO₃ to remove excess HCl.
- Use activated charcoal to adsorb colored impurities .
Validation : Monitor by ¹³C NMR for absence of peaks at δ 45–50 ppm (indicative of di-chlorinated byproducts) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
